molecular formula C37H37BrN2O B1592677 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide CAS No. 200132-54-3

4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide

Cat. No.: B1592677
CAS No.: 200132-54-3
M. Wt: 605.6 g/mol
InChI Key: QOWNPAUSLGATNL-UHFFFAOYSA-M
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Description

The compound 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide (hereafter referred to as the target compound) is a structurally complex quaternary ammonium salt. Its core consists of an azoniabicyclo[2.2.2]octane system substituted with an anthracenylmethyl group, a vinyl group, and a propenoxymethylquinoline moiety. The bromide ion serves as the counterion .

Properties

IUPAC Name

4-[[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37N2O.BrH/c1-3-21-40-37(33-17-19-38-35-16-10-9-15-32(33)35)36-23-27-18-20-39(36,24-26(27)4-2)25-34-30-13-7-5-11-28(30)22-29-12-6-8-14-31(29)34;/h3-17,19,22,26-27,36-37H,1-2,18,20-21,23-25H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWNPAUSLGATNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624796
Record name 1-[(Anthracen-9-yl)methyl]-9-[(prop-2-en-1-yl)oxy]cinchonan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200132-54-3
Record name 1-[(Anthracen-9-yl)methyl]-9-[(prop-2-en-1-yl)oxy]cinchonan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis primarily starts from N-[(9-anthracenyl)methyl]cinchonidinium chloride , a derivative of the natural alkaloid cinchonidine. This precursor contains the quinuclidine bicyclic framework and the anthracenylmethyl substituent essential for the final catalyst's activity.

Synthetic Route Overview

The preparation involves a key allylation reaction where the cinchonidinium chloride derivative undergoes nucleophilic substitution with allyl bromide to introduce the prop-2-enoxymethyl (allyloxy) group. The reaction is typically conducted under controlled conditions to ensure high yield and stereochemical integrity.

General Reaction Scheme:

$$
\text{N-[(9-anthracenyl)methyl]cinchonidinium chloride} + \text{Allyl bromide} \xrightarrow{\text{Base, Solvent}} \text{4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide}
$$

Detailed Preparation Method

Step Description Conditions Notes
1 Dissolution of N-[(9-anthracenyl)methyl]cinchonidinium chloride in an appropriate solvent (e.g., acetonitrile or dichloromethane) Ambient temperature, inert atmosphere (N2 or Ar) Protects from moisture and oxidation
2 Addition of allyl bromide dropwise to the stirred solution Controlled temperature (0-25°C) Prevents side reactions and decomposition
3 Stirring the reaction mixture for several hours (typically 12-24 h) Monitoring by TLC or HPLC to track progress Ensures complete conversion
4 Work-up by quenching with water and extraction Standard aqueous-organic separation Removes inorganic salts and unreacted reagents
5 Purification by recrystallization or chromatography Using solvents like ethyl acetate/hexane Yields pure bromide salt of the product
6 Drying under vacuum and storage under inert gas at 2-8°C Prevents degradation Product stable with melting point ~170°C (decomposition)

Reaction Conditions and Optimization

  • Solvent choice: Polar aprotic solvents such as acetonitrile or dichloromethane are preferred to facilitate nucleophilic substitution while maintaining catalyst stability.
  • Temperature control: Lower temperatures during allyl bromide addition minimize side reactions.
  • Inert atmosphere: Nitrogen or argon atmosphere is necessary to prevent oxidation of the sensitive anthracenyl moiety.
  • Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed to ensure complete allylation.

Chemical Reaction Analysis

Types of Reactions Involved:

  • Nucleophilic substitution (SN2): The allyl bromide acts as an electrophile, reacting with the nucleophilic oxygen or nitrogen centers in the cinchonidinium salt.
  • Asymmetric induction: The chiral bicyclic framework ensures stereoselective formation of the product.
  • Phase-transfer catalysis: The quaternary ammonium salt structure facilitates transfer of reactants between phases in catalytic applications.

Common Reagents:

  • Allyl bromide (for allylation)
  • Bases such as potassium carbonate or sodium hydride (to deprotonate and activate nucleophiles)
  • Solvents: acetonitrile, dichloromethane

Reaction Medium:

  • Sometimes micellar media or biphasic systems are used to enhance catalytic efficiency and selectivity in subsequent applications.

Summary Table of Preparation Parameters

Parameter Details
Starting material N-[(9-anthracenyl)methyl]cinchonidinium chloride
Key reagent Allyl bromide
Solvent Acetonitrile or dichloromethane
Temperature 0-25°C during addition, room temperature for reaction
Atmosphere Inert gas (N2 or Ar)
Reaction time 12-24 hours
Purification method Recrystallization or chromatography
Product state Bromide salt, solid
Melting point ~170°C (decomposition)
Storage Under inert gas, 2-8°C

Research Findings and Notes

  • The presence of the anthracenylmethyl group significantly enhances the catalyst's steric and electronic properties, improving enantioselectivity in asymmetric synthesis.
  • The allylation step is crucial for installing the prop-2-enoxymethyl functionality, which is responsible for phase-transfer catalytic activity.
  • The compound must be handled under inert atmosphere and stored at low temperature to maintain stability due to the sensitivity of the anthracene moiety to oxidation and photodegradation.
  • The catalyst has been successfully applied in asymmetric alkylation and substitution reactions, demonstrating high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are chiral compounds that are valuable in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds derived from quinoline structures exhibit significant antimicrobial properties. A related study synthesized new quinoline derivatives and tested them against pathogenic strains, demonstrating moderate to high antibacterial and antifungal activities comparable to established drugs . The presence of the anthracene moiety in the compound may enhance its bioactivity due to the unique electronic properties conferred by the aromatic system.

Potential in Cancer Therapy
Quinoline derivatives have been explored for their anti-cancer properties. The structural features of 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline; bromide could be pivotal in developing targeted therapies, as compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science

Fluorescent Materials
The anthracene component of the compound is significant for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that anthracene derivatives can serve as efficient light-emitting materials due to their ability to emit light upon excitation . The incorporation of the quinoline structure may further enhance the stability and efficiency of these materials.

Sensors
Due to its unique electronic properties, 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline; bromide can be explored as a potential sensor material for detecting environmental pollutants or biological analytes. The compound's ability to change its fluorescence upon interaction with specific ions or molecules could be harnessed for sensitive detection methods .

Synthesis and Functionalization

Synthetic Pathways
The synthesis of this compound involves complex multi-step reactions that allow for the introduction of various functional groups, which can be tailored for specific applications. For instance, bromination techniques have been developed to selectively modify anthracene derivatives, facilitating the creation of a variety of functionalized products that retain desirable properties while enhancing reactivity .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated that quinoline derivatives exhibit significant antibacterial and antifungal effects, suggesting potential therapeutic applications for the compound.
Material ScienceExplored the use of anthracene derivatives in OLEDs, highlighting their photophysical properties and potential for high-efficiency light emission.
Synthesis TechniquesInvestigated regioselective bromination methods for anthracenes, leading to new pathways for functionalizing compounds similar to 4-[[1-(Anthracen...].

Mechanism of Action

Mechanism: 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide functions as a phase-transfer catalyst by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the reaction rate and selectivity. The compound’s chiral nature allows it to induce asymmetry in the products formed, making it highly effective in asymmetric synthesis .

Molecular Targets and Pathways: The molecular targets of this compound are typically the reactants involved in the asymmetric synthesis reactions. It interacts with these reactants to form chiral intermediates, which then undergo further transformations to yield the desired chiral products .

Comparison with Similar Compounds

Structural Features

  • Azoniabicyclo[2.2.2]octane : A rigid tricyclic structure that imparts stereochemical stability.
  • Propenoxymethylquinoline: A quinoline ring linked via an ether bridge, contributing to electron-deficient aromatic interactions.
  • Quaternary Ammonium Center : Positively charged nitrogen, likely influencing solubility and ionic interactions .

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Key Substituents Bromine Presence Quaternary Ammonium Reference
Target Compound Azoniabicyclo[2.2.2]octane Anthracenylmethyl, propenoxymethylquinoline, vinyl No Yes
(8α,9R)-1-(Anthracen-9-ylmethyl)-9-(prop-2-en-1-yloxy)cinchonan-1-ium bromide Cinchonan-1-ium Anthracenylmethyl, propenoxy No Yes
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine Quinoline Bromine, benzotriazole Yes No
2-Phenylamino-4-phenoxy-quinoline (HIV-1 NNRTI) Quinoline Phenylamino, phenoxy No No
(S)-Heptyl-substituted amino-alcohol quinoline (anti-malarial) Quinoline + amino-alcohol Heptyl, hydroxyl, stereospecific (S)-configuration No No
3-Bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione Pyranoquinoline Bromine, ketone Yes No

Key Observations :

  • The target compound is unique in combining a quaternary ammonium center with anthracene and quinoline moieties, distinguishing it from simpler brominated or oxygenated quinolines .
  • Brominated analogs (e.g., ) often exhibit enhanced lipophilicity and DNA-binding capacity .

Key Observations :

  • The target compound’s anthracene and quinoline groups suggest DNA intercalation as a plausible mechanism, similar to benzo[c]quinoline derivatives .
  • Brominated quinolines (e.g., 6-bromo-N-(benzotriazolyl)quinoline) show dual functionality in antimicrobial and anticancer contexts .

Key Observations :

  • The target compound’s synthesis likely leverages cinchona alkaloid chemistry, whereas brominated analogs employ cross-coupling or electrophilic substitution .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Stability Reference
Target Compound ~750 4.2 Low (organic solvents) Stable at room temperature
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 373.1 2.8 Moderate (DMSO/aqueous) Photodegradable
(S)-Heptyl-substituted amino-alcohol quinoline ~350 3.5 Low (ethanol/DCM) Hygroscopic

Key Observations :

    Biological Activity

    The compound 4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline; bromide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-quorum sensing (QS) strategies. This article aims to provide a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and relevant data.

    Structural Overview

    The compound features a quinoline core linked to an anthracene moiety and a bicyclic azabicyclo[2.2.2]octane structure, which contributes to its unique properties. The molecular formula is C20H25N2O2+C_{20}H_{25}N_2O_2^+ with a molecular weight of 325.4 g/mol .

    Molecular Characteristics

    • InChIKey : DQMZLTXERSFNPB-UHFFFAOYSA-N
    • SMILES : CCC1(C(=O)NCNC1=O)C2=CC=CC=C2

    Antimicrobial Properties

    Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, research has highlighted the effectiveness of quinoline derivatives in inhibiting the growth of Pseudomonas aeruginosa, a notorious multidrug-resistant bacterium .

    Case Study: Inhibition of Quorum Sensing

    A study focused on the inhibition of QS in Pseudomonas aeruginosa demonstrated that specific quinoline derivatives could effectively disrupt biofilm formation and reduce virulence factors such as pyocyanin production. For example, compound 15 from related research reduced biofilm formation by nearly 50% .

    The proposed mechanism involves the interference with bacterial communication systems (quorum sensing), which are crucial for biofilm formation and virulence expression. By disrupting these pathways, the compound may hinder the ability of bacteria to coordinate their attacks .

    Cytotoxicity and Safety Profile

    While investigating the biological activities, it is essential to assess cytotoxicity. Compounds similar to the target have shown varying degrees of cytotoxic effects on mammalian cells, necessitating further studies to evaluate safety profiles and therapeutic windows.

    Table 1: Summary of Biological Activities

    Activity TypeCompoundEffectiveness (%)Reference
    Biofilm InhibitionCompound 15~50% reduction
    QS InhibitionCompound 23>70% reduction in pyocyanin
    Antibacterial ActivityVarious Quinoline DerivativesVaries

    Table 2: Structure-Activity Relationship (SAR)

    Compound StructureActivity TypeObserved Effect
    Quinoline + AnthraceneAntimicrobialEffective against Pseudomonas
    Bicyclo[2.2.2]octane + Ethenyl GroupQS InhibitionDisruption of biofilm formation

    Q & A

    Q. What synthetic strategies are recommended for optimizing the yield of this compound?

    • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, DCM), catalysts (e.g., piperidine), and temperature. For example, heating with piperidine in ethanol (3 hours) improved yields in analogous anthracene-derived quaternary ammonium salts . Monitor intermediates via TLC (e.g., 60% DCM/petroleum ether) and purify using gradient column chromatography (silica gel, 60–200 µm) . Adjust stoichiometry of precursors like anthracen-9-ylmethyl derivatives to minimize side products .

    Q. Which characterization techniques are critical for confirming the structure of this compound?

    • Methodological Answer : Use a combination of:
    • ESI-MS : To verify molecular mass and bromide counterion (e.g., [M – OCH₃]⁺ peaks at 364.1275 and 366.0756 for bromine isotopes) .
    • ¹H/¹³C NMR : Assign peaks using coupling constants and chemical shifts (e.g., aromatic protons at δ 7.2–8.6 ppm, azabicyclo protons at δ 3.9–5.8 ppm) .
    • Elemental Analysis : Confirm empirical formula (e.g., C₁₈H₂₂BrNO₄ for related anthracene-quinoline hybrids) .

    Q. How can researchers troubleshoot purification challenges during synthesis?

    • Methodological Answer : If column chromatography fails (e.g., mismatched spectroscopic data), try:
    • Recrystallization : Use solvent pairs like DCM/hexane or ethanol/water .
    • Alternative Stationary Phases : Switch to reverse-phase silica or size-exclusion chromatography for polar byproducts .
    • Preparative HPLC : For small-scale high-purity isolation .

    Advanced Research Questions

    Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

    • Methodological Answer :
    • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
    • X-ray Crystallography : Resolve structural ambiguities (e.g., azabicyclo[2.2.2]octane conformation) .

    Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

    • Methodological Answer :
    • Molecular Docking : Use software like AutoDock Vina to model binding with antimicrobial targets (e.g., bacterial enzymes) .
    • MD Simulations : Assess stability of the quinoline-anthracene scaffold in lipid bilayers .
    • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

    Q. How can structure-activity relationships (SAR) be systematically explored for antimicrobial activity?

    • Methodological Answer :
    • Derivatization : Modify substituents (e.g., replace bromide with chloride, vary alkyl chains on the azabicyclo group) .
    • Bioassay Design : Test against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion) under standardized CLSI protocols .
    • Comparative Analysis : Cross-reference with analogs like 6-bromo-2-chloro-4-methylquinoline to identify critical pharmacophores .

    Q. What experimental approaches address discrepancies in reaction mechanisms (e.g., competing pathways)?

    • Methodological Answer :
    • Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps .
    • Isotope Effects : Use deuterated solvents or reagents to probe proton transfer steps .
    • Trapping Experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates .

    Q. How can degradation pathways be analyzed under physiological conditions?

    • Methodological Answer :
    • Forced Degradation : Expose to pH extremes (1–13), UV light, and oxidative agents (H₂O₂). Analyze products via LC-MS .
    • Metabolite Profiling : Use liver microsomes or hepatocyte models to identify Phase I/II metabolites .
    • Stability Assays : Track thermal decomposition via TGA-DSC and assign degradation products using HRMS .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
    Reactant of Route 2
    Reactant of Route 2
    4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide

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